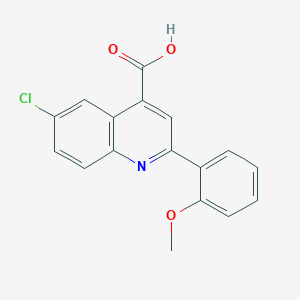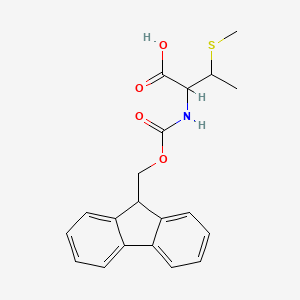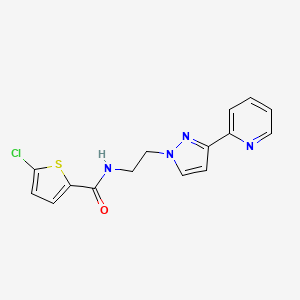![molecular formula C15H14F3N5O2 B2731118 4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380069-85-0](/img/structure/B2731118.png)
4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as MPTP, is a chemical compound that has been of particular interest in scientific research due to its potential applications in the field of medicine. MPTP is a piperazine derivative that has been studied for its ability to interact with various biological systems, including the central nervous system.
Mechanism of Action
4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one acts by being converted to a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to the production of reactive oxygen species, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by this compound leads to a decrease in dopamine levels in the striatum, resulting in motor deficits similar to those observed in Parkinson's disease. This compound has also been shown to have effects on other biological systems, including the immune system and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the creation of animal models of Parkinson's disease. However, there are also limitations to its use, including the potential for toxicity and the fact that it only replicates a subset of the pathology observed in the disease.
Future Directions
There are several potential future directions for research on 4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the full range of pathology observed in the disease. Another potential direction is the investigation of the effects of this compound on other biological systems, including the immune system and the cardiovascular system. Additionally, there is interest in developing new treatments for Parkinson's disease based on the underlying mechanisms of this compound toxicity.
Synthesis Methods
4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methoxypyrimidine with 2-(trifluoromethyl)pyridine-4-amine, followed by the reaction of the resulting intermediate with piperazine. This synthesis method has been well-established in the literature and has been used to produce this compound for various research applications.
Scientific Research Applications
4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been studied extensively for its potential applications in the field of medicine. One of the most significant areas of research has been its use as a tool for studying Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, similar to the pathology observed in Parkinson's disease. This has allowed researchers to create animal models of the disease, which have been used to study the underlying mechanisms and potential treatments.
properties
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-25-12-3-5-20-14(21-12)22-6-7-23(13(24)9-22)10-2-4-19-11(8-10)15(16,17)18/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZQGXFAPMQPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2731035.png)
![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)

![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)


![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)




![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)